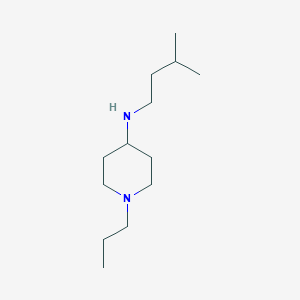
N-(3-methylbutyl)-1-propylpiperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylbutyl)-1-propylpiperidin-4-amine is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 3-methylbutyl group and a propyl group. Piperidine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Méthodes De Préparation
The synthesis of N-(3-methylbutyl)-1-propylpiperidin-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 1-propylpiperidin-4-amine with 3-methylbutyl chloride under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is isolated by extraction and purified by recrystallization or column chromatography.
Analyse Des Réactions Chimiques
N-(3-methylbutyl)-1-propylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to introduce different functional groups.
Hydrolysis: Acidic or basic hydrolysis can be used to break down the compound into its constituent amines and alcohols.
Applications De Recherche Scientifique
N-(3-methylbutyl)-1-propylpiperidin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of N-(3-methylbutyl)-1-propylpiperidin-4-amine involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular pathways and targets are still under investigation, but it is thought to influence neurotransmitter systems and cellular signaling pathways.
Comparaison Avec Des Composés Similaires
N-(3-methylbutyl)-1-propylpiperidin-4-amine can be compared with other piperidine derivatives such as:
N-(3-methylbutyl)-1-methylpiperidin-4-amine: Similar structure but with a methyl group instead of a propyl group.
N-(3-methylbutyl)-1-ethylpiperidin-4-amine: Similar structure but with an ethyl group instead of a propyl group.
N-(3-methylbutyl)-1-butylpiperidin-4-amine: Similar structure but with a butyl group instead of a propyl group.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their alkyl substituents.
Propriétés
Formule moléculaire |
C13H28N2 |
|---|---|
Poids moléculaire |
212.37 g/mol |
Nom IUPAC |
N-(3-methylbutyl)-1-propylpiperidin-4-amine |
InChI |
InChI=1S/C13H28N2/c1-4-9-15-10-6-13(7-11-15)14-8-5-12(2)3/h12-14H,4-11H2,1-3H3 |
Clé InChI |
IDDPEAWDVZBCBZ-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CCC(CC1)NCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B13243933.png)
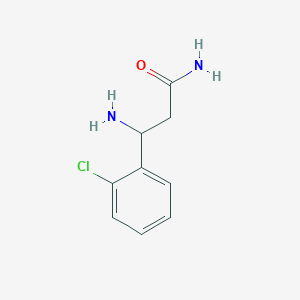
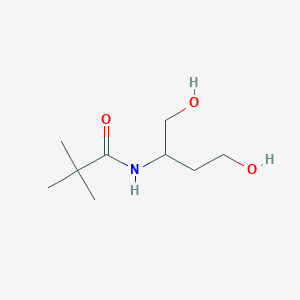

![2-tert-Butyl-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13243952.png)

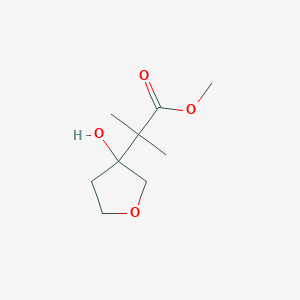
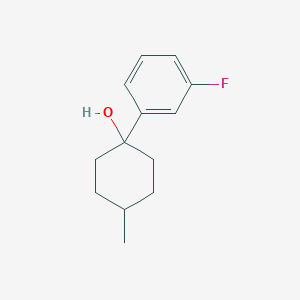
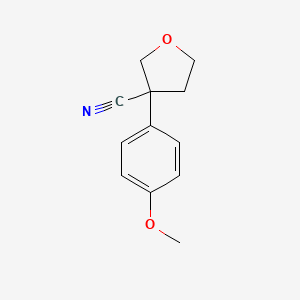


![1-[(2S)-Piperidin-2-yl]ethan-1-one](/img/structure/B13244003.png)

![2-Methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B13244028.png)
